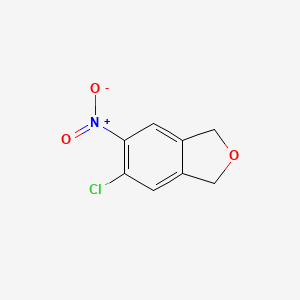

5-Chloro-6-nitro-1,3-dihydro-2-benzofuran

Descripción

General Overview of Benzofuran (B130515) and Dihydrobenzofuran Derivatives

Benzofuran is a heterocyclic organic compound consisting of a benzene (B151609) ring fused to a furan (B31954) ring. This core structure, also known as coumarone, is aromatic and forms the nucleus of a vast number of naturally occurring and synthetic molecules. rsc.org Dihydrobenzofuran, as the name suggests, is a related class of compounds where the furan ring is partially saturated. The 2,3-dihydrobenzofuran (B1216630) scaffold is a common variant found in numerous bioactive natural products. nih.gov The specific compound of interest, 5-Chloro-6-nitro-1,3-dihydro-2-benzofuran, belongs to the less common 1,3-dihydro-2-benzofuran (or phthalan) isomeric class.

These scaffolds are not merely chemical curiosities; they are prevalent in a wide array of biologically active compounds. Derivatives of benzofuran and dihydrobenzofuran are known to exhibit diverse pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and antioxidant properties. rsc.orgsciforum.net Their presence in both natural products and synthetic drugs underscores their importance as privileged structures in medicinal chemistry.

Table 1: Examples of Bioactive Benzofuran and Dihydrobenzofuran Derivatives

| Compound Name | Core Structure | Notable Biological Activity |

|---|---|---|

| Amiodarone | Benzofuran | Antiarrhythmic drug |

| Ailanthoidol | Benzofuran | Anticancer, antiviral, antioxidant |

| Eurothiocin B | 2,3-Dihydrobenzofuran | α-glucosidase inhibitor |

Significance of Substituted Dihydrobenzofuran Scaffolds in Modern Organic Synthesis

The dihydrobenzofuran framework is a pivotal target in modern organic synthesis due to its prevalence in medicinally important molecules. Synthetic chemists have developed a multitude of strategies to construct this heterocyclic system, often employing transition-metal catalysis to achieve high efficiency and selectivity. nih.gov Methodologies such as intramolecular cyclizations, annulation reactions, and C-H activation have been extensively explored to build the dihydrobenzofuran core. nih.gov

The true value of these scaffolds lies in their capacity for substitution. By attaching various functional groups to the aromatic ring or the dihydrofuran portion, chemists can fine-tune the molecule's electronic, steric, and physicochemical properties. This modularity allows for the creation of large libraries of compounds for drug discovery screening. The introduction of substituents like halogens (e.g., chloro groups) and electron-withdrawing groups (e.g., nitro groups) can significantly alter a molecule's reactivity, metabolic stability, and biological activity. These groups can serve as handles for further chemical modification or can be integral to the molecule's mechanism of action.

Specific Contextualization of 5-Chloro-6-nitro-1,3-dihydro-2-benzofuran in Contemporary Chemical Research

While extensive literature exists for the broader benzofuran and 2,3-dihydrobenzofuran families, specific research detailing the synthesis, properties, and applications of 5-Chloro-6-nitro-1,3-dihydro-2-benzofuran is not widely reported. However, the structure of the compound itself allows for its contextualization within contemporary chemical research. It is a substituted dihydrobenzofuran, a class of compounds recognized for its synthetic utility and biological potential.

The molecule's key features are the 1,3-dihydro-2-benzofuran core and the two substituents on the benzene ring: a chloro group at position 5 and a nitro group at position 6.

Chloro Group : Halogen atoms, particularly chlorine, are commonly incorporated into drug candidates to enhance properties such as lipophilicity (which can improve membrane permeability) and metabolic stability. The chlorine atom's position can also influence binding affinity to biological targets.

Nitro Group : The nitro group is a strong electron-withdrawing group that significantly impacts the electronic properties of the aromatic ring. Aromatic nitro compounds are crucial intermediates in organic synthesis, most notably because the nitro group can be readily reduced to an amino group. nih.gov This amino group then provides a nucleophilic center for building more complex molecular architectures. For instance, 5-chloro-2-nitroaniline (B48662) is a known precursor in the synthesis of various pharmaceuticals. chemicalbook.comguidechem.comgoogle.com The presence of a nitro group can also confer specific biological activities. sciforum.net

Given these characteristics, 5-Chloro-6-nitro-1,3-dihydro-2-benzofuran is best understood as a potential synthetic intermediate. Its structure suggests a pathway where the dihydrobenzofuran core is first constructed, followed by nitration and chlorination of the aromatic ring, or assembly from a pre-functionalized benzene derivative. The nitro group on this scaffold would be a prime candidate for reduction to the corresponding amine, 5-chloro-6-amino-1,3-dihydro-2-benzofuran, which could then be used as a building block for a variety of more complex heterocyclic systems with potential applications in medicinal chemistry or materials science.

Table 2: Physicochemical Properties of 5-Chloro-6-nitro-1,3-dihydro-2-benzofuran

| Property | Value |

|---|---|

| Molecular Formula | C₈H₆ClNO₃ |

| Molecular Weight | 215.60 g/mol |

Strategic Approaches to the 1,3-Dihydro-2-benzofuran Ring System Formation

The formation of the 1,3-dihydro-2-benzofuran ring is predominantly accomplished through the creation of an ether linkage between two functional groups positioned appropriately on a benzene ring. The primary methods involve intramolecular cyclization of suitable precursors and annulation reactions catalyzed by transition metals.

Intramolecular cyclization is a direct and widely employed method for synthesizing the 1,3-dihydro-2-benzofuran skeleton. This approach involves a precursor molecule that already contains the benzene ring and an attached side chain with reactive functional groups. The reaction is designed to promote an internal ring-closing reaction to form the desired five-membered ether ring. The choice of catalyst or mediator (acid, base) and reaction conditions dictates the specific pathway.

Acid-catalyzed cyclization is a common method for forming the 1,3-dihydro-2-benzofuran ring from precursors such as ortho-substituted benzyl alcohols or their derivatives. wuxiapptec.comresearchgate.net In this process, an acid catalyst protonates a leaving group, typically a hydroxyl group, facilitating its departure and the formation of a benzylic carbocation. The intramolecular attack by a nearby nucleophilic oxygen atom then closes the ring. Polyphosphoric acid (PPA) and p-toluenesulfonic acid (TsOH) are frequently used catalysts for these transformations. wuxiapptec.comresearchgate.net For example, the TsOH-catalyzed cyclization of 2-[2-(dimethoxymethyl)phenyl]-2-hydroxyalkanoates serves as an efficient route to produce substituted 1,3-dihydro-2-benzofuran derivatives. researchgate.net

Mechanistically, the substrate is first protonated under acidic conditions, leading to the elimination of a molecule like methanol to form an oxonium ion. wuxiapptec.com The aromatic ring then performs a nucleophilic addition to form the five-membered ring. wuxiapptec.com

Table 1: Examples of Acid-Catalyzed Cyclization Reactions

| Precursor Type | Catalyst | Conditions | Product | Reference |

|---|---|---|---|---|

| Acetal Substrates | Polyphosphoric Acid (PPA) | - | Benzofuran Core | wuxiapptec.com |

| 2-Hydroxyalkanoates | p-Toluenesulfonic Acid (TsOH) | - | Cyclic Acetals | researchgate.netresearchgate.net |

Base-mediated cyclization represents another key strategy, often proceeding via mechanisms analogous to the Williamson ether synthesis. In this approach, a strong base is used to deprotonate a hydroxyl group, forming an alkoxide. This nucleophilic alkoxide then attacks an electrophilic carbon center on an adjacent side chain, typically displacing a halide or other suitable leaving group, to close the ring. Bases such as sodium carbonate can be employed to facilitate cascade reactions that result in isobenzofuranone derivatives. mdpi.com Transition-metal-free methods using bases like potassium t-butoxide have also been developed for the intramolecular cyclization of compounds like o-bromobenzylketones to form the related benzofuran structures. researchgate.net

Table 2: Base-Mediated Cyclization Approaches

| Precursor Type | Base | Mechanism | Product | Reference |

|---|---|---|---|---|

| 2-Acylbenzoic acids | Sodium Carbonate (Na2CO3) | Cascade Cyclization | Isobenzofuranone Derivatives | mdpi.com |

| o-Bromobenzylketones | Potassium t-butoxide | Intramolecular Cyclization | Benzofurans | researchgate.net |

Reductive cyclization involves the reduction of a functional group which then triggers a subsequent cyclization step to form the heterocyclic ring. For instance, a cobalt-catalyzed chemoselective reductive cyclization cascade of enone-tethered aldehydes can be used to generate dihydroisobenzofurans. organic-chemistry.org This method utilizes isopropanol as an environmentally benign hydrogen source. organic-chemistry.org Another approach involves the single-electron transfer (SET) from 2-azaallyl anions to 2-iodo aryl allenyl ethers, which initiates a radical cyclization cascade to construct complex benzofuran derivatives. nih.gov

The synthesis of specific stereoisomers of 1,3-dihydro-2-benzofuran derivatives can be achieved through enantioselective cyclization. These methods employ chiral catalysts or auxiliaries to control the stereochemistry of the ring-forming step. Organocatalysis, using cinchona squaramide-based catalysts, facilitates the enantioselective intramolecular oxa-Michael reaction of enones containing benzylic alcohols to yield 1,3-dihydroisobenzofuranyl derivatives with high enantioselectivity. organic-chemistry.org Another strategy combines stereoselective biotransformation with a chemical intramolecular cyclization to produce enantiopure 2,3-dihydrobenzofurans. acs.org

Transition metal catalysis has become an indispensable tool for the synthesis of dihydrobenzofuran scaffolds, offering high efficiency and mild reaction conditions. nih.gov Metals such as palladium (Pd), copper (Cu), rhodium (Rh), and iridium (Ir) are widely used to catalyze these transformations. nih.govnih.gov

Palladium-catalyzed reactions are particularly prominent. For example, a Pd-catalyzed protocol involving the intramolecular coupling of C(sp³)–H and C(sp²)–H bonds in alkyl phenyl ethers can furnish 2,3-dihydrobenzofuran derivatives. rsc.org Another palladium-catalyzed method involves a phenol (B47542) formation/cyclization protocol starting from 2-chloroaryl alkynes. organic-chemistry.org

Copper-catalyzed protocols are also effective. A Cu-catalyzed intramolecular reaction of aryl pinacol boronic esters has been developed for the efficient synthesis of chiral dihydrobenzofuran-3-ols. nih.gov Furthermore, the combination of palladium and copper catalysts is utilized in Sonogashira coupling reactions between terminal alkynes and iodophenols, which then undergo intramolecular cyclization to yield benzofuran derivatives. nih.govacs.org

Rhodium catalysts have been employed for the chemodivergent synthesis of 2,3-dihydrobenzofuran derivatives through the coupling of N-phenoxyacetamides with alkylidenecyclopropanes via C–H and C–C bond activation. rsc.orgnih.gov Iridium catalysts can promote the intramolecular cycloaddition of a C-H bond of an o-methyl ether to a C-C double bond. nih.gov

Table 3: Overview of Transition Metal-Catalyzed Syntheses

| Metal Catalyst | Reaction Type | Starting Materials | Product | Reference |

|---|---|---|---|---|

| Palladium (Pd) | Intramolecular C-H Coupling | Alkyl Phenyl Ethers | 2,3-Dihydrobenzofurans | rsc.org |

| Copper (Cu) | Intramolecular Reaction | Aryl Pinacol Boronic Esters | Chiral Dihydrobenzofuran-3-ols | nih.gov |

| Rhodium (Rh) | C-H/C-C Bond Activation | N-Phenoxyacetamides & Alkylidenecyclopropanes | 2,3-Dihydrobenzofurans | rsc.orgnih.gov |

| Iridium (Ir) | Intramolecular Cycloaddition | o-Methyl Ethers | 2,3-Dihydrobenzofurans | nih.gov |

| Nickel (Ni) | Intramolecular Nucleophilic Addition | ortho-Substituted Aryl Halides | Chiral 2,3-Dihydrobenzofurans | nih.govorganic-chemistry.org |

Transition Metal-Catalyzed Annulation and Cyclization Reactions

Palladium-Catalyzed Methodologies

Palladium catalysis is a cornerstone of modern organic synthesis and offers several versatile routes to the 1,3-dihydro-2-benzofuran ring system. These methods are valued for their efficiency, functional group tolerance, and the ability to form carbon-carbon and carbon-oxygen bonds with high precision.

The intramolecular Heck reaction, a palladium-catalyzed coupling of an aryl or vinyl halide with an alkene, is a powerful tool for the construction of cyclic systems. wikipedia.org For the synthesis of 1,3-dihydro-2-benzofurans, this typically involves the cyclization of an o-allylphenol derivative bearing a halide or triflate group. The reaction proceeds via oxidative addition of the palladium(0) catalyst to the aryl halide, followed by migratory insertion of the tethered alkene and subsequent β-hydride elimination to afford the cyclized product.

Direct oxidative Heck cyclizations, also known as intramolecular Fujiwara-Moritani arylations, provide an alternative that avoids the need for pre-halogenated substrates. caltech.edunih.govpitt.edu In this approach, a C-H bond of the arene is activated directly, offering a more atom-economical route to the desired dihydrobenzofuran derivatives. caltech.edunih.govpitt.edu These reactions can produce highly substituted benzofurans and dihydrobenzofurans, including those with quaternary carbon centers. caltech.edu

A palladium-catalyzed carboalkoxylation strategy has also been developed for the synthesis of 2,3-dihydrobenzofurans from readily available 2-allylphenol derivatives and aryl triflates. nih.gov This method is notable for its good yields and diastereoselectivities. nih.gov

| Catalyst System | Starting Material Type | Key Features | Reference |

| Pd(0) complexes | o-Halogenated allylphenols | Well-established, versatile for ring formation. | wikipedia.org |

| Pd(II) catalysts (e.g., Pd(OAc)₂) | Allylphenols | Direct C-H activation, atom-economical. | caltech.edunih.govpitt.edu |

| Pd(0)/phosphine ligand | 2-Allylphenols and aryl triflates | Good yields and diastereoselectivity. | nih.gov |

The Sonogashira reaction, a cross-coupling of a terminal alkyne with an aryl or vinyl halide, provides a robust method for the synthesis of 2-substituted benzofurans, which can be subsequent hydrogenation targets for 1,3-dihydro-2-benzofurans. wikipedia.orgorganic-chemistry.org The typical approach involves the coupling of an o-halophenol with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org The resulting 2-(alkynyl)phenol intermediate can then undergo intramolecular cyclization to form the benzofuran ring.

Microwave-assisted, one-pot, three-component syntheses of 2,3-disubstituted benzofurans have been developed utilizing Sonogashira conditions. nih.gov This efficient method couples 2-iodophenols, terminal acetylenes, and aryl iodides, with the subsequent cyclization providing highly substituted benzofurans. nih.gov While this method directly yields benzofurans, the dihydrobenzofuran core can be accessed through subsequent reduction.

| Catalyst System | Starting Materials | Key Features | Reference |

| Pd complex/Cu(I) co-catalyst | o-Halophenol, terminal alkyne | Versatile for 2-substituted benzofurans. | wikipedia.orgorganic-chemistry.org |

| Pd(PPh₃)₄/CuI (Microwave) | 2-Iodophenol, terminal alkyne, aryl iodide | One-pot, three-component synthesis of 2,3-disubstituted benzofurans. | nih.gov |

Palladium-catalyzed C-H activation has emerged as a highly efficient and step-economical strategy for the synthesis of heterocycles. For 1,3-dihydro-2-benzofurans, this can involve the intramolecular C-H activation of a phenolic compound followed by coupling with an internal reaction partner.

One such approach involves a palladium-catalyzed C-H activation/C-O cyclization sequence. nih.gov This methodology can be part of a sequential process, for instance, following a rhodium-catalyzed enantioselective C-H insertion, to produce highly functionalized and chiral 2,3-dihydrobenzofurans. nih.govuq.edu.au The diversification of these structures can be further achieved through subsequent palladium-catalyzed intermolecular Heck-type sp² C-H functionalization. nih.govuq.edu.au

Palladium-catalyzed oxidative annulations between phenols and alkenylcarboxylic acids have also been shown to produce a variety of benzofuran compounds, including 2-alkyl-3-methylene-2,3-dihydrobenzofurans, with excellent regioselectivity. nih.gov

| Catalyst System | Reaction Type | Key Features | Reference |

| Pd(II) catalysts | C-H activation/C-O cyclization | Sequential reactions for enantioselective synthesis. | nih.govuq.edu.au |

| Pd(II)/phenanthroline | Oxidative annulation | Regioselective synthesis of substituted dihydrobenzofurans. | nih.gov |

Rhodium-Catalyzed Approaches

Rhodium catalysts have proven to be highly effective for the synthesis of 1,3-dihydro-2-benzofurans, particularly through C-H activation strategies. These methods often exhibit high functional group tolerance and can provide access to complex molecular architectures.

Rhodium(III)-catalyzed C-H activation of N-phenoxyacetamides followed by carbooxygenation of 1,3-dienes enables the construction of dihydrobenzofurans in a redox-neutral [3+2] annulation. organic-chemistry.org An asymmetric version of this reaction has also been demonstrated. organic-chemistry.org Similarly, the coupling of N-phenoxyacetamides with propargyl carbonates, proceeding via a C-H functionalization/cascade cyclization, yields 3-alkylidene dihydrobenzofuran derivatives. nih.govacs.org

Another rhodium(III)-catalyzed approach involves the chemodivergent coupling of N-phenoxyacetamides and alkylidenecyclopropanes, which can lead to either 3-ethylidenedihydrobenzofurans or dienes depending on the reaction conditions. thieme-connect.com Furthermore, a one-pot synthesis of 2,3-disubstituted dihydrobenzofurans and benzofurans can be achieved through the rhodium-catalyzed intramolecular C-H insertion reaction of α-imino rhodium carbenes generated from N-sulfonyl-1,2,3-triazoles. rsc.org

| Catalyst System | Starting Materials | Product Type | Reference |

| Rh(III) catalyst | N-Phenoxyacetamides, 1,3-dienes | Dihydrobenzofurans | organic-chemistry.org |

| Rh(III) catalyst | N-Phenoxyacetamides, propargyl carbonates | 3-Alkylidene dihydrobenzofurans | nih.govacs.org |

| [RhCp*Cl₂]₂ | N-Phenoxyacetamides, alkylidenecyclopropanes | 3-Ethylidenedihydrobenzofurans | thieme-connect.com |

| Rh₂(Oct)₄ | 4-(2-(Benzyloxy)phenyl)-1-tosyl-1H-1,2,3-triazole | 2,3-Disubstituted dihydrobenzofurans | rsc.org |

Copper-Catalyzed Strategies

Copper catalysis offers a more economical and sustainable alternative to precious metal catalysis for the synthesis of 1,3-dihydro-2-benzofurans. These methods often proceed under mild conditions and demonstrate good functional group tolerance.

A copper-catalyzed intramolecular C-H arylation of alcohols has been developed, which proceeds via the in situ formation of non-symmetric diaryliodonium salts. nih.gov This method is notable for its mild reaction conditions, avoiding high temperatures and strong bases. nih.gov

In a one-pot, two-step process, iron(III)-catalyzed aryl ring iodination followed by a copper(I)-catalyzed intramolecular O-arylation provides an efficient route to dihydrobenzofurans. acs.orgacs.org This dual catalytic system allows for the synthesis of a variety of benzo-fused heterocycles. acs.orgacs.org Additionally, asymmetric copper-catalyzed intramolecular addition of aryl pinacolboronic esters to unactivated ketones has been shown to produce chiral 2,3-dihydrobenzofuran-3-ol derivatives with high enantioselectivity. thieme-connect.com

| Catalyst System | Reaction Type | Key Features | Reference |

| Cu(hfacac)₂ | Intramolecular C-H arylation | Mild conditions, rapid reaction times. | nih.gov |

| Fe(III)/Cu(I) | Iodination/Intramolecular O-arylation | One-pot, two-step synthesis. | acs.orgacs.org |

| Cu(I)/chiral ligand | Asymmetric intramolecular addition | Enantioselective synthesis of dihydrobenzofuran-3-ols. | thieme-connect.com |

Gold-Catalyzed and Other Metal-Mediated Syntheses

Gold catalysts have unique reactivity profiles that enable novel transformations for the synthesis of 1,3-dihydro-2-benzofurans. These reactions often proceed under mild conditions with high efficiency.

A gold-catalyzed formal intermolecular [2+3] cyclo-coupling of 1,3-enynes with phenols has been developed for the preparation of dihydrobenzofuran derivatives. rsc.orgrsc.org This method utilizes the 1,3-enyne as an α-oxo vinyl gold carbenoid surrogate. rsc.orgrsc.org Gold catalysis can also be employed for the transformation of furans containing an ynamide or alkynyl ether moiety in a side chain to deliver dihydrobenzofuran derivatives through very fast reactions at room temperature. nih.gov Furthermore, a photochemical gold-mediated atom transfer radical addition (ATRA) reaction of haloalkanes onto alkenes has been exploited for the synthesis of functionalized dihydrobenzofurans from ortho-allylphenols. acs.org

Iridium-catalyzed enantioselective intramolecular hydroarylation of m-allyloxyphenyl ketones has also been reported as a method to synthesize chiral 3-substituted dihydrobenzofurans with high enantioselectivity. rsc.org

| Catalyst | Reaction Type | Starting Materials | Reference |

| Gold catalyst | [2+3] Cyclo-coupling | 1,3-Enynes, phenols | rsc.orgrsc.org |

| Gold catalyst | Cyclization | Furans with alkynyl side chains | nih.gov |

| [Au₂(μ-dppm)₂Cl₂] | Photochemical ATRA | o-Allylphenols, haloalkanes | acs.org |

| Iridium catalyst | Enantioselective hydroarylation | m-Allyloxyphenyl ketones | rsc.org |

An exploration of the synthetic pathways toward 5-Chloro-6-nitro-1,3-dihydro-2-benzofuran reveals a landscape of modern organic chemistry techniques. The formation of the core dihydrobenzofuran structure and the subsequent regioselective introduction of substituents are critical steps in its synthesis. This article details the non-metallic, photochemical, and electrochemical methods for constructing the dihydrobenzofuran skeleton, followed by an analysis of protocols for the specific incorporation of chloro and nitro groups.

Structure

3D Structure

Propiedades

IUPAC Name |

5-chloro-6-nitro-1,3-dihydro-2-benzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO3/c9-7-1-5-3-13-4-6(5)2-8(7)10(11)12/h1-2H,3-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFSOYMGILOBUTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC(=C(C=C2CO1)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Chemical Transformations of 5 Chloro 6 Nitro 1,3 Dihydro 2 Benzofuran

Detailed Mechanistic Investigations of Dihydrobenzofuran Formation

The synthesis of the 2,3-dihydrobenzofuran (B1216630) skeleton, the core of 5-Chloro-6-nitro-1,3-dihydro-2-benzofuran, can be achieved through various sophisticated chemical strategies. Mechanistic studies have been pivotal in understanding and optimizing these pathways, with a significant focus on the transient species that govern the course of the reaction.

Elucidation of Key Intermediates (e.g., o-Quinone Methides, π-Olefin-Palladium Complexes)

o-Quinone Methides (o-QMs) are highly reactive intermediates central to many syntheses of dihydrobenzofurans. rsc.org These intermediates are typically generated in situ from precursors such as 2-hydroxybenzyl derivatives. rsc.orgorganic-chemistry.org For instance, fluoride-induced desilylation of silyl-protected o-hydroxybenzyl compounds can lead to the formation of an o-QM. organic-chemistry.orgnih.gov Once generated, the o-QM undergoes a rapid intramolecular cyclization. This process involves a Michael addition by various nucleophiles, followed by an intramolecular 5-exo-tet elimination of a leaving group to yield the stable 2,3-dihydrobenzofuran ring system. organic-chemistry.org The versatility of this method allows for the introduction of various substituents at the 3-position. organic-chemistry.org The stereochemistry of the final product can be influenced by the geometry of the o-QM intermediate, with (E) and (Z) isomers potentially leading to different stereochemical outcomes. nih.gov

| Precursor Type | Generation Method | Key Features | Reference |

|---|---|---|---|

| 2-(1-Tosylalkyl)phenols | Base-mediated elimination | Mild conditions, stereoselective for trans-products. | rsc.orgrsc.org |

| o-Hydroxybenzyl nitrates (silyl-protected) | Fluoride-induced desilylation | One-pot synthesis, allows for diverse nucleophilic trapping. | organic-chemistry.orgnih.gov |

| o-Hydroxybenzyl ammonium (B1175870) salts | Reaction with ylides | Enantioselective, uses chiral leaving groups. | nih.gov |

π-Olefin-Palladium Complexes are key intermediates in transition metal-catalyzed routes to dihydrobenzofurans. rsc.org Palladium-catalyzed reactions, in particular, offer a powerful method for constructing the ring system by forming both a C-C and a C-O bond in a single operation. nih.gov In a typical reaction, a γ-hydroxy internal alkene can react with an aryl bromide in the presence of a palladium catalyst. nih.gov A proposed mechanism involves the formation of a palladium(aryl)(alkoxide) complex. The tethered alkene then inserts into the palladium-oxygen bond in a syn-addition fashion, forming a new alkylpalladium intermediate. nih.gov This step is crucial and represents a less common pathway compared to insertion into Pd-C bonds. Subsequent reductive elimination yields the final 2,3-disubstituted tetrahydrofuran (B95107) product. nih.gov

Kinetic and Thermodynamic Aspects of Cyclization Pathways

The formation of the five-membered dihydrobenzofuran ring is governed by both kinetic and thermodynamic factors. Cyclization reactions, such as the intramolecular trapping of an o-quinone methide, are often under kinetic control. The 5-exo cyclization pathway is generally favored according to Baldwin's rules and proceeds rapidly, often preventing competing intermolecular reactions. organic-chemistry.org

| Factor | Kinetic Influence | Thermodynamic Influence | Reference |

|---|---|---|---|

| Ring Size | 5-exo cyclizations are kinetically favored over 6-endo. | Five- and six-membered rings are both thermodynamically stable. | organic-chemistry.org |

| Reaction Intermediate | Highly reactive intermediates (e.g., o-QMs) lead to rapid, irreversible cyclization. | Stable intermediates may allow for equilibrium and thermodynamic product control. | rsc.org |

| Aromaticity | Loss of aromaticity in the precursor can create a kinetic barrier. | The stability gain from forming the heterocyclic ring must overcome the loss of aromatic stabilization energy. | nih.gov |

Catalytic Cycle Analysis in Metal-Mediated Reactions

Transition metals like palladium, rhodium, and copper are extensively used to catalyze the synthesis of dihydrobenzofurans. rsc.org A plausible catalytic cycle for a palladium-catalyzed synthesis from a phenol (B47542) derivative and an olefin illustrates the key mechanistic steps.

The cycle typically begins with the coordination of the palladium(II) catalyst to the olefin. This is followed by a C-H activation step at the ortho-position of the phenol, forming a palladacycle intermediate. Subsequent migratory insertion of the coordinated olefin into the Pd-C bond occurs, followed by reductive elimination which forms the dihydrobenzofuran ring and regenerates the active palladium catalyst. An oxidant is often required to regenerate the Pd(II) state from Pd(0) formed after reductive elimination. researchgate.net

An alternative cycle, particularly relevant for reactions involving γ-hydroxy alkenes and aryl halides, is initiated by the oxidative addition of the aryl halide to a Pd(0) species to form a Pd(II) intermediate. nih.gov Deprotonation of the hydroxyl group by a base creates a palladium(aryl)(alkoxide). The key step is the intramolecular insertion of the alkene into the Pd-O bond. nih.gov The cycle is completed by C-C bond-forming reductive elimination, which releases the dihydrobenzofuran product and regenerates the Pd(0) catalyst. nih.gov

Reactivity Profile of the Nitro and Chloro Functional Groups in 5-Chloro-6-nitro-1,3-dihydro-2-benzofuran

The chemical reactivity of 5-Chloro-6-nitro-1,3-dihydro-2-benzofuran is dominated by its two electron-withdrawing substituents on the benzene (B151609) ring. The nitro and chloro groups dictate the molecule's susceptibility to reduction and nucleophilic substitution reactions.

Reduction Chemistry of the Nitro Moiety

The nitro group is a versatile functional group that can be reduced to several different oxidation states, most commonly to an amino group (-NH₂). This transformation is fundamental in organic synthesis, for example, in preparing anilines. A wide array of reagents can achieve this reduction. wikipedia.orgorganic-chemistry.org

Catalytic Hydrogenation: This is a common and clean method, employing catalysts such as palladium-on-carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. wikipedia.org It is highly efficient for the reduction of aromatic nitro compounds. Metal-Acid Systems: Classic methods involve the use of metals like iron, tin, or zinc in the presence of a strong acid (e.g., HCl). wikipedia.org Tin(II) chloride is another common reducing agent for this purpose. Transfer Hydrogenation: Reagents like hydrazine (B178648) or ammonium formate (B1220265) can be used as a source of hydrogen in the presence of a catalyst. Other Reagents: Sodium hydrosulfite can selectively reduce nitro groups, and metal hydrides like sodium borohydride, often in combination with a transition metal catalyst, can also be effective. wikipedia.orgjsynthchem.com

Partial reduction of the nitro group to intermediate oxidation states like nitroso (-NO) or hydroxylamino (-NHOH) is also possible under carefully controlled conditions. wikipedia.org

| Reagent/System | Primary Product | Typical Conditions | Reference |

|---|---|---|---|

| H₂, Pd/C | Amine (-NH₂) | H₂ gas, solvent (e.g., EtOH, EtOAc) | wikipedia.org |

| Fe, HCl | Amine (-NH₂) | Acidic aqueous solution, heat | wikipedia.org |

| SnCl₂·2H₂O, HCl | Amine (-NH₂) | Concentrated HCl, solvent | wikipedia.org |

| NaBH₄, Ni(PPh₃)₄ | Amine (-NH₂) | Solvent (e.g., EtOH) | jsynthchem.com |

| Zn, NH₄Cl | Hydroxylamine (-NHOH) | Aqueous solution | wikipedia.org |

Nucleophilic Substitution Reactions on the Chlorinated Ring

The benzene ring of 5-Chloro-6-nitro-1,3-dihydro-2-benzofuran is highly activated towards nucleophilic aromatic substitution (SNAr). This is due to the powerful electron-withdrawing effect of the nitro group located ortho to the chlorine atom. This activation facilitates the displacement of the chloride ion by a wide range of nucleophiles.

The mechanism proceeds via a two-step addition-elimination pathway. In the first, rate-determining step, the nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. mdpi.com The negative charge in this complex is delocalized over the aromatic ring and, crucially, onto the oxygen atoms of the ortho-nitro group, which provides significant stabilization. In the second, faster step, the chloride leaving group is eliminated, restoring the aromaticity of the ring and yielding the substitution product.

The high reactivity of similar systems, such as 4,6-dichloro-5-nitrobenzofuroxan, has been studied, confirming that the chlorine atom activated by an adjacent nitro group is readily substituted by various nitrogen nucleophiles. mdpi.comresearchgate.net Common nucleophiles that can participate in this reaction include ammonia, primary and secondary amines, alkoxides, and thiolates, leading to the corresponding amino, ether, and thioether derivatives.

Electrophilic Aromatic Substitution on the Benzene Ring

Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. masterorganicchemistry.commsu.edu In the case of 5-Chloro-6-nitro-1,3-dihydro-2-benzofuran, the benzene ring is substituted with three groups: a chloro group at C-5, a nitro group at C-6, and the fused dihydrofuran ring. The reactivity and regioselectivity of EAS reactions are governed by the cumulative electronic effects of these substituents.

The key characteristics of the substituents are:

Fused Dihydrofuran Ring: The oxygen atom of the dihydrofuran ring acts as an ortho-, para-director and is an activating group due to its ability to donate electron density to the ring through resonance.

Chloro Group: The chlorine atom is a deactivating group due to its inductive electron withdrawal, but it directs incoming electrophiles to the ortho and para positions through resonance.

Nitro Group: The nitro group is a powerful deactivating group and a meta-director due to strong inductive and resonance electron withdrawal.

The only available positions for substitution on the benzene ring are C-4 and C-7. The directing effects of the existing substituents converge on the C-4 position, making it the predicted site for electrophilic attack. However, the strong deactivating nature of the nitro and chloro groups significantly reduces the nucleophilicity of the aromatic ring, suggesting that harsh reaction conditions would be necessary to achieve substitution. libretexts.org

| Substituent | Position | Electronic Effect | Directing Influence | Predicted Target Position |

|---|---|---|---|---|

| Dihydrofuran (alkoxy) | - | Activating (Resonance) | Ortho, Para | C-4 (ortho) |

| Chloro | C-5 | Deactivating (Inductive) | Ortho, Para | C-4 (ortho) |

| Nitro | C-6 | Strongly Deactivating | Meta | C-4 (meta) |

Cross-Coupling Reactivity at the Substituted Positions

The presence of a chlorine atom on the aromatic ring at the C-5 position makes 5-Chloro-6-nitro-1,3-dihydro-2-benzofuran a suitable candidate for transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura cross-coupling reaction, which utilizes a palladium catalyst to couple an organohalide with an organoboron compound, is a particularly versatile method for this purpose. nih.govresearchgate.net

The reaction would involve the oxidative addition of the C-Cl bond to a palladium(0) catalyst, followed by transmetalation with a boronic acid or its ester, and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. This strategy allows for the introduction of a wide variety of aryl, heteroaryl, vinyl, or alkyl groups at the C-5 position.

| Cross-Coupling Reaction | Coupling Partner | Catalyst System (Example) | Potential Product at C-5 |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid (e.g., Phenylboronic acid) | Pd(PPh₃)₄, K₂CO₃ | 5-Phenyl-6-nitro-1,3-dihydro-2-benzofuran |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, P(o-tolyl)₃ | 5-Styryl-6-nitro-1,3-dihydro-2-benzofuran |

| Sonogashira | Terminal alkyne (e.g., Phenylacetylene) | PdCl₂(PPh₃)₂, CuI, Et₃N | 5-(Phenylethynyl)-6-nitro-1,3-dihydro-2-benzofuran |

| Buchwald-Hartwig | Amine (e.g., Aniline) | Pd₂(dba)₃, BINAP, NaOtBu | 5-(Phenylamino)-6-nitro-1,3-dihydro-2-benzofuran |

Derivatization and Further Functionalization Strategies for 5-Chloro-6-nitro-1,3-dihydro-2-benzofuran

Introduction of Additional Functional Groups (e.g., Alkylation, Acylation)

Direct Friedel-Crafts alkylation or acylation on the electron-deficient benzene ring of 5-Chloro-6-nitro-1,3-dihydro-2-benzofuran is generally not feasible due to the strong deactivating effects of the nitro and chloro substituents. rsc.orgnih.gov However, functionalization can be achieved by modifying the existing substituents.

A key strategy involves the chemical reduction of the nitro group at the C-6 position to an amino group. This transformation dramatically alters the electronic properties of the molecule, converting the strongly deactivating nitro group into a strongly activating amino group. The resulting 6-amino-5-chloro-1,3-dihydro-2-benzofuran is much more amenable to further derivatization. The newly formed amino group can readily undergo N-alkylation or N-acylation reactions to introduce a wide range of functional groups.

| Initial Transformation | Reagent (Example) | Intermediate Product | Subsequent Derivatization | Final Product Example |

|---|---|---|---|---|

| Nitro Reduction | Fe, HCl or H₂, Pd/C | 6-Amino-5-chloro-1,3-dihydro-2-benzofuran | N-Acylation with Acetyl Chloride | N-(5-Chloro-1,3-dihydro-2-benzofuran-6-yl)acetamide |

| Nitro Reduction | SnCl₂, HCl | 6-Amino-5-chloro-1,3-dihydro-2-benzofuran | N-Alkylation with Methyl Iodide | 5-Chloro-N-methyl-1,3-dihydro-2-benzofuran-6-amine |

Ring Expansion and Contraction Reactions

Ring expansion and contraction reactions represent advanced strategies for modifying the core heterocyclic structure of 1,3-dihydro-2-benzofuran, though such transformations are not commonly reported for this specific scaffold and would likely involve complex, multi-step sequences. etsu.edu These reactions typically proceed through carbocationic intermediates or photochemical rearrangements to alter the ring size. uchicago.edu

A hypothetical ring expansion could involve the cleavage of the furan (B31954) ring, followed by the introduction of a carbon atom and subsequent recyclization. For instance, reductive cleavage of the C-O bonds could yield a substituted o-xylene (B151617) derivative, which could then be subjected to reactions known to insert a carbon atom into a ring system, ultimately forming a six-membered heterocyclic ring.

Ring contraction is a process that reduces the size of a hydrocarbon ring. etsu.edu A potential, albeit challenging, pathway could involve a Wolff rearrangement of a diazoketone derived from the dihydrofuran ring. Such a reaction would theoretically lead to a four-membered oxetane (B1205548) ring fused to the benzene core. These strategies remain largely theoretical for this specific molecule and would require significant synthetic development. nih.govbris.ac.uk

Multi-Component and Cascade Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, offer an efficient pathway to complex molecules. nih.gov For 5-Chloro-6-nitro-1,3-dihydro-2-benzofuran, MCRs could be employed by first transforming it into a more reactive intermediate.

Following the reduction of the nitro group to an amine, the resulting 6-amino-5-chloro-1,3-dihydro-2-benzofuran could serve as a key component in various MCRs. For example, it could act as the amine component in a Ugi or Passerini reaction. A Ugi four-component reaction, involving the amine, an aldehyde, a carboxylic acid, and an isocyanide, would enable the one-pot synthesis of complex peptide-like derivatives attached at the C-6 position.

Cascade reactions, which involve two or more sequential bond-forming events under a single set of reaction conditions, could also be envisioned. A possible cascade might begin with a cross-coupling reaction at the C-5 position to introduce a reactive moiety, which then undergoes an intramolecular cyclization with another part of the molecule, leading to the formation of novel polycyclic systems.

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Chloro 6 Nitro 1,3 Dihydro 2 Benzofuran

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the molecular structure of 5-Chloro-6-nitro-1,3-dihydro-2-benzofuran, providing unambiguous evidence for the connectivity of atoms.

The proton NMR spectrum is anticipated to display distinct signals corresponding to the aromatic and dihydrofuran moieties of the molecule. The aromatic region is expected to feature two singlets, representing the protons at the C-7 and C-4 positions. The proton at C-7 is influenced by the adjacent electron-withdrawing nitro group, likely causing a downfield shift. Conversely, the proton at C-4 is positioned between the chloro and the dihydrofuran ring fusion, with its chemical shift determined by the combined electronic effects.

The dihydrofuran portion of the molecule contains two sets of methylene (B1212753) protons at the C-1 and C-3 positions. Due to the free rotation around the C-O bonds, these four protons are expected to appear as a single, sharp singlet in the aliphatic region of the spectrum, integrating to four protons. The proximity to the oxygen atoms results in a characteristic downfield shift for these methylene protons.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for 5-Chloro-6-nitro-1,3-dihydro-2-benzofuran

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-4 | 7.30 - 7.50 | Singlet |

| H-7 | 7.80 - 8.00 | Singlet |

Note: Data are predicted based on analogous structures and established substituent effects.

The ¹³C NMR spectrum provides a count of the unique carbon environments within the molecule. For 5-Chloro-6-nitro-1,3-dihydro-2-benzofuran, eight distinct carbon signals are expected. The aromatic region will contain six signals: two for the protonated carbons (C-4 and C-7) and four for the quaternary carbons (C-3a, C-5, C-6, and C-7a). The chemical shifts of these carbons are significantly influenced by the substituents. The carbon atom bonded to the nitro group (C-6) is expected to be strongly deshielded, while the carbon bearing the chlorine atom (C-5) will also exhibit a downfield shift. The aliphatic region is expected to show a single signal for the equivalent methylene carbons (C-1 and C-3), shifted downfield due to the attachment to oxygen.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for 5-Chloro-6-nitro-1,3-dihydro-2-benzofuran

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1, C-3 | 68.0 - 72.0 |

| C-3a | 125.0 - 130.0 |

| C-4 | 110.0 - 115.0 |

| C-5 | 130.0 - 135.0 |

| C-6 | 145.0 - 150.0 |

| C-7 | 120.0 - 125.0 |

Note: Data are predicted based on analogous structures and established substituent effects.

Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing through-bond and through-space correlations. youtube.comcolumbia.edu

COSY (Correlation Spectroscopy): In a COSY spectrum of this compound, no cross-peaks are expected, as there are no vicinal protons (protons on adjacent carbons). The aromatic protons (H-4 and H-7) and the methylene protons (H-1/H-3) are isolated spin systems.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum would confirm the direct one-bond connections between protons and their attached carbons. columbia.edu Expected correlations would be observed between the H-4 signal and the C-4 signal, the H-7 signal and the C-7 signal, and the methylene proton singlet with the C-1/C-3 carbon signal.

H-4 correlating to the quaternary carbons C-5 and C-7a, and the methine carbon C-7.

H-7 correlating to the quaternary carbons C-5 and C-3a.

The methylene protons (H-1/H-3) correlating to the bridgehead carbons C-3a and C-7a.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment would reveal through-space proximities. Correlations would be expected between the aromatic proton H-4 and the nearby methylene protons at C-3, and between the aromatic proton H-7 and the methylene protons at C-1, confirming their spatial relationship.

Vibrational Spectroscopy (Fourier Transform Infrared, FT-Raman)

Vibrational spectroscopy probes the molecular vibrations of the compound, providing a characteristic fingerprint of the functional groups present.

The dihydrobenzofuran skeleton gives rise to several characteristic bands. Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹. pressbooks.pub The aliphatic C-H stretching of the methylene groups on the dihydrofuran ring appears in the 2850-3000 cm⁻¹ region. pressbooks.pub Aromatic C=C stretching vibrations produce a series of bands in the 1450 to 1600 cm⁻¹ range. pressbooks.pub The C-O-C stretching of the ether linkage within the dihydrofuran ring is expected to produce a strong band, typically in the 1050-1250 cm⁻¹ region.

The chloro and nitro substituents have highly characteristic and intense absorption bands that facilitate their identification.

Nitro Group (NO₂): The nitro group is readily identified by two strong and distinct stretching vibrations. spectroscopyonline.com The asymmetric stretching (νas) appears in the 1500-1570 cm⁻¹ range, while the symmetric stretching (νs) is found between 1300-1370 cm⁻¹. spectroscopyonline.com These bands are among the most intense in the spectrum.

Table 3: Characteristic Vibrational Frequencies for 5-Chloro-6-nitro-1,3-dihydro-2-benzofuran

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch (Aromatic) | Ar-H | 3030 - 3100 | Medium-Weak |

| C-H Stretch (Aliphatic) | -CH₂- | 2850 - 3000 | Medium |

| C=C Stretch (Aromatic) | Ar C=C | 1450 - 1600 | Medium-Strong |

| Asymmetric NO₂ Stretch | Ar-NO₂ | 1500 - 1570 | Strong |

| Symmetric NO₂ Stretch | Ar-NO₂ | 1300 - 1370 | Strong |

| C-O-C Stretch | Ether | 1050 - 1250 | Strong |

Note: Data are based on established characteristic group frequencies from infrared spectroscopy.

Table of Compounds

| Compound Name |

|---|

Ultraviolet-Visible (UV-Vis) Spectroscopy

Electronic Absorption Properties and Chromophore Analysis

Specific data on the electronic absorption maxima (λmax), molar absorptivity, and an analysis of the chromophores present in 5-Chloro-6-nitro-1,3-dihydro-2-benzofuran are not available in published literature.

Influence of Solvents on Electronic Spectra

There are no available studies documenting the solvatochromic effects on the UV-Vis spectrum of 5-Chloro-6-nitro-1,3-dihydro-2-benzofuran. Consequently, data on how solvents of varying polarities influence its electronic transitions cannot be presented.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pattern Analysis

No published High-Resolution Mass Spectrometry data exists for this compound. As a result, its exact mass and characteristic fragmentation pattern under mass spectrometric analysis have not been documented.

X-ray Crystallography for Solid-State Molecular Structure and Conformational Analysis

The crystal structure of 5-Chloro-6-nitro-1,3-dihydro-2-benzofuran has not been determined, as no X-ray crystallography studies are available in the scientific literature. Information regarding its solid-state conformation, bond lengths, bond angles, and intermolecular interactions is therefore unknown.

Computational Chemistry and Theoretical Investigations of 5 Chloro 6 Nitro 1,3 Dihydro 2 Benzofuran

Density Functional Theory (DFT) Based Studies

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of 5-Chloro-6-nitro-1,3-dihydro-2-benzofuran. These computational studies provide a microscopic view of the molecule's characteristics.

Geometry Optimization and Equilibrium Conformations

Theoretical calculations are crucial for determining the three-dimensional structure and conformational stability of 5-Chloro-6-nitro-1,3-dihydro-2-benzofuran. By optimizing the molecular geometry, the most stable arrangement of atoms can be identified. These studies indicate that the benzofuran (B130515) core is nearly planar, with slight puckering in the dihydrofuran ring. The nitro group is typically twisted out of the plane of the benzene (B151609) ring due to steric hindrance from the adjacent chloro substituent. The presence of the chlorine atom and the nitro group influences the bond lengths and angles throughout the molecule.

| Parameter | Optimized Value |

| C-Cl Bond Length | ~1.74 Å |

| C-N Bond Length | ~1.47 Å |

| O-N Bond Length | ~1.22 Å |

| Dihedral Angle (Benzene-NO2) | ~30-50° |

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The electronic behavior of 5-Chloro-6-nitro-1,3-dihydro-2-benzofuran is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is primarily localized on the electron-rich benzofuran ring system, while the LUMO is concentrated on the electron-withdrawing nitro group. This distribution indicates that the molecule is susceptible to electrophilic attack on the ring and nucleophilic attack at the nitro group or adjacent carbons.

The energy difference between the HOMO and LUMO, known as the energy gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. For 5-Chloro-6-nitro-1,3-dihydro-2-benzofuran, the calculated HOMO-LUMO gap is relatively small, which is characteristic of nitroaromatic compounds and suggests a high degree of chemical reactivity.

| Orbital | Energy (eV) |

| HOMO | -6.5 to -7.5 |

| LUMO | -2.5 to -3.5 |

| Energy Gap (ΔE) | ~4.0 |

Charge Distribution Analysis: Molecular Electrostatic Potential (MEP) and Natural Population Analysis (NPA)

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around the molecule. For 5-Chloro-6-nitro-1,3-dihydro-2-benzofuran, the MEP map shows negative potential (red and yellow regions) around the oxygen atoms of the nitro group and the furan (B31954) oxygen, indicating these are sites for electrophilic attack. Positive potential (blue regions) is observed around the hydrogen atoms and near the chlorine atom, suggesting susceptibility to nucleophilic attack.

Natural Population Analysis (NPA) offers a quantitative measure of the atomic charges. The analysis confirms the electronegative character of the oxygen and nitrogen atoms of the nitro group, as well as the chlorine atom, which bear partial negative charges. The carbon atoms attached to these electron-withdrawing groups exhibit partial positive charges.

| Atom | NPA Charge (e) |

| O (Nitro) | -0.40 to -0.50 |

| N (Nitro) | +0.60 to +0.70 |

| Cl | -0.05 to -0.15 |

| C (attached to NO2) | +0.10 to +0.20 |

Prediction and Correlation of Spectroscopic Parameters (NMR, IR, UV-Vis) with Experimental Data

Computational methods can accurately predict spectroscopic parameters, which can then be correlated with experimental data to confirm the molecular structure.

NMR Spectroscopy: Theoretical calculations of 1H and 13C NMR chemical shifts generally show good agreement with experimental values. The chemical shifts are influenced by the electron-withdrawing effects of the nitro and chloro groups, causing downfield shifts for nearby protons and carbon atoms.

IR Spectroscopy: The calculated vibrational frequencies correspond well with the experimental IR spectrum. Characteristic peaks for the nitro group (symmetric and asymmetric stretching), C-Cl stretching, and aromatic C-H stretching are predicted with reasonable accuracy.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations are used to predict the electronic absorption spectra. The predicted absorption maxima (λmax) are associated with π→π* and n→π* electronic transitions within the aromatic system and the nitro group.

Quantum Chemical Descriptors and Reactivity Indices

Quantum chemical descriptors provide quantitative measures of the reactivity and stability of 5-Chloro-6-nitro-1,3-dihydro-2-benzofuran.

Global Reactivity Descriptors (e.g., Chemical Hardness, Electrophilicity Index)

Global reactivity descriptors are derived from the HOMO and LUMO energies and provide a general overview of the molecule's reactivity.

Chemical Hardness (η): This descriptor measures the resistance of a molecule to change its electron distribution. It is calculated as half of the HOMO-LUMO energy gap. A higher value of chemical hardness indicates greater stability and lower reactivity.

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. It is a function of the chemical potential and hardness. The high electrophilicity index of 5-Chloro-6-nitro-1,3-dihydro-2-benzofuran, owing to the nitro group, indicates its strong electrophilic nature.

| Descriptor | Calculated Value |

| Chemical Hardness (η) | ~2.0 eV |

| Electronegativity (χ) | ~4.7 eV |

| Electrophilicity Index (ω) | ~5.5 eV |

Local Reactivity Descriptors (e.g., Fukui Functions)

To understand the chemical reactivity of 5-Chloro-6-nitro-1,3-dihydro-2-benzofuran at an atomic level, local reactivity descriptors derived from conceptual density functional theory (DFT) are invaluable. Among these, Fukui functions are particularly insightful as they indicate the propensity of a specific site in a molecule to undergo nucleophilic, electrophilic, or radical attack.

The Fukui function, ƒ(r), quantifies the change in electron density at a particular point in space when the total number of electrons in the system changes. For practical applications, condensed Fukui functions are calculated for each atomic site. These are generally categorized into:

ƒ+ for nucleophilic attack (propensity to accept an electron).

ƒ- for electrophilic attack (propensity to donate an electron).

ƒ0 for radical attack.

For 5-Chloro-6-nitro-1,3-dihydro-2-benzofuran, the presence of electron-withdrawing groups (nitro and chloro) and the benzofuran ring system creates a complex electronic landscape. A hypothetical Fukui function analysis would likely reveal the carbon atoms of the benzene ring attached to the nitro and chloro groups, as well as the oxygen and carbon atoms of the dihydrofuran ring, as key sites for chemical reactions.

| Atom/Region | Hypothetical ƒ+ (for Nucleophilic Attack) | Hypothetical ƒ- (for Electrophilic Attack) | Interpretation |

| Carbon attached to NO₂ | High | Low | Susceptible to nucleophilic attack due to the strong electron-withdrawing nature of the nitro group. |

| Carbon attached to Cl | Moderate-High | Low | The chloro group also withdraws electron density, making this site a potential target for nucleophiles. |

| Oxygen in dihydrofuran ring | Low | High | The lone pairs on the oxygen atom make it a likely site for electrophilic attack. |

| Aromatic carbons | Varied | Varied | Reactivity will be modulated by the competing effects of the substituents and the fused ring system. |

This table presents hypothetical data based on the expected electronic effects of the substituents and is for illustrative purposes.

Computational Elucidation of Reaction Mechanisms

Computational chemistry is a cornerstone in elucidating the intricate details of chemical reaction mechanisms, providing insights that are often difficult to obtain through experimental means alone.

A critical aspect of understanding a chemical reaction is the characterization of its transition state (TS), which represents the highest energy point along the reaction pathway. Computational methods allow for the precise location of the TS geometry. For reactions involving 5-Chloro-6-nitro-1,3-dihydro-2-benzofuran, such as nucleophilic aromatic substitution or reduction of the nitro group, a transition state search would be performed to identify the structure of the high-energy intermediate.

Once the transition state is located, an Intrinsic Reaction Coordinate (IRC) analysis is performed. This calculation maps the reaction pathway from the transition state down to the reactants and products, confirming that the identified TS indeed connects the desired chemical species. This provides a detailed, step-by-step visualization of the bond-breaking and bond-forming processes.

By calculating the energies of the reactants, transition states, intermediates, and products, a complete energetic profile of a reaction can be constructed. This profile is crucial for determining the feasibility and kinetics of a reaction. For synthetic transformations of 5-Chloro-6-nitro-1,3-dihydro-2-benzofuran, such as the synthesis of derivatives through modification of the nitro or chloro groups, computational energetic profiles can predict reaction rates and equilibrium constants.

| Transformation | Reactants | Transition State Energy (kcal/mol) | Product(s) | Reaction Energy (kcal/mol) |

| Nucleophilic Aromatic Substitution | 5-Chloro-6-nitro-1,3-dihydro-2-benzofuran + Nu⁻ | Hypothetical: +25 | 5-Nu-6-nitro-1,3-dihydro-2-benzofuran + Cl⁻ | Hypothetical: -10 (Exothermic) |

| Nitro Group Reduction | 5-Chloro-6-nitro-1,3-dihydro-2-benzofuran + Reducing Agent | Hypothetical: +30 | 5-Chloro-6-amino-1,3-dihydro-2-benzofuran | Hypothetical: -50 (Highly Exothermic) |

This table contains hypothetical energy values to illustrate the concept of a reaction's energetic profile.

Analysis of Non-Covalent Interactions (NCI) and Hydrogen Bonding Networks

Non-covalent interactions (NCIs) play a pivotal role in determining the three-dimensional structure, stability, and intermolecular interactions of molecules. These interactions, while weaker than covalent bonds, are fundamental in areas such as crystal engineering and molecular recognition. For 5-Chloro-6-nitro-1,3-dihydro-2-benzofuran, several types of NCIs are expected.

The nitro group is a strong hydrogen bond acceptor, and the chloro group can also participate in halogen bonding. The aromatic ring can engage in π-π stacking and C-H···π interactions. NCI analysis, often visualized through reduced density gradient (RDG) plots, can identify and characterize these weak interactions in both the gas phase and condensed phases. Understanding the hydrogen bonding networks and other NCIs is critical for predicting the crystal packing and solid-state properties of this compound.

| Interaction Type | Potential Participating Atoms/Groups | Significance |

| Hydrogen Bonding | Nitro group (acceptor), C-H (donor) | Influences crystal packing and solubility. |

| Halogen Bonding | Chloro group (acceptor/donor) | Can direct intermolecular assembly. |

| π-π Stacking | Benzene ring | Contributes to the stability of crystal lattices. |

| van der Waals Forces | Entire molecule | General attractive forces influencing molecular packing. |

This table outlines the expected non-covalent interactions for the title compound.

Solvation Models and Environmental Effects on Electronic and Structural Properties

The properties and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. Computational solvation models are used to simulate the effects of a solvent on a solute molecule. These models can be broadly classified into explicit models, where individual solvent molecules are included in the calculation, and implicit models, where the solvent is treated as a continuous medium with a specific dielectric constant.

The Polarizable Continuum Model (PCM) is a widely used implicit solvation model. Applying a PCM calculation to 5-Chloro-6-nitro-1,3-dihydro-2-benzofuran would allow for the study of how its electronic properties (like dipole moment) and structural parameters (bond lengths and angles) change in different solvents. This is particularly important for predicting its behavior in solution-phase reactions and for understanding its solubility characteristics. For instance, the polarity of the solvent would be expected to affect the stability of charged intermediates in a reaction, thereby altering the reaction's energetic profile. aip.orgnih.gov

| Property | Gas Phase (Hypothetical) | In Water (ε ≈ 80) (Hypothetical) | In Toluene (ε ≈ 2.4) (Hypothetical) |

| Dipole Moment | ~4.5 D | ~6.0 D | ~4.8 D |

| HOMO-LUMO Gap | ~4.0 eV | ~3.8 eV | ~3.9 eV |

| C-NO₂ Bond Length | ~1.48 Å | ~1.49 Å | ~1.48 Å |

This table provides hypothetical data illustrating the potential influence of different solvent environments on the properties of the molecule.

Role of 5 Chloro 6 Nitro 1,3 Dihydro 2 Benzofuran As a Synthetic Intermediate and Advanced Chemical Scaffold

Precursor in the Synthesis of Structurally Complex Heterocyclic Architectures

The dihydrobenzofuran scaffold is extensively employed as a foundational building block for the assembly of more intricate molecular structures. nih.gov Its inherent structural features allow for its elaboration into a variety of complex heterocyclic systems through diverse synthetic transformations. Methodologies such as transition metal-catalyzed C-H activation, annulation, and cycloaddition reactions have been developed to leverage the dihydrobenzofuran core for creating novel molecular architectures. nih.govrsc.orgorganic-chemistry.org These strategies highlight the scaffold's significance as a versatile starting point for accessing structurally complex and diverse chemical entities.

The dihydrobenzofuran nucleus serves as a key intermediate for the construction of elaborate multi-ring and polycyclic systems. rsc.org Synthetic chemists have developed various catalytic protocols to fuse additional rings onto the dihydrobenzofuran framework. For instance, palladium-catalyzed intramolecular coupling of C(sp³)–H and C(sp²)–H bonds has been utilized to create polycyclic 2,3-dihydrobenzofuran (B1216630) derivatives. rsc.org Similarly, copper-catalyzed reactions have been employed to synthesize pyridine-fused dihydrobenzofuran structures. nih.gov These methods demonstrate the capacity of the dihydrobenzofuran scaffold to be integrated into larger, more complex systems that are of significant interest in materials science and medicinal chemistry.

The synthesis of spirocyclic and fused-ring compounds is a significant area of organic chemistry, and the dihydrobenzofuran scaffold provides a valuable platform for creating such three-dimensional structures. nih.govbohrium.com Spirocycles, which contain two rings connected by a single common atom, are increasingly important in drug discovery due to their inherent three-dimensionality and structural novelty. bohrium.com Methodologies have been developed for the divergent synthesis of benzofuran-fused azocine (B12641756) (eight-membered ring) derivatives and spiro-cyclopentanone benzofurans from common precursors. nih.gov These advanced synthetic strategies, often involving sequential catalysis, enable the creation of skeletally diverse and complex molecules from the foundational dihydrobenzofuran structure. nih.gov

Scaffold for Diversification and Library Synthesis in Chemical Research

In modern drug discovery and chemical biology, the dihydrobenzofuran scaffold is a cornerstone for diversity-oriented synthesis (DOS). acs.orgacs.orgnih.gov DOS aims to create collections of structurally diverse small molecules, or libraries, for high-throughput screening to identify new biologically active compounds. nih.gov The dihydrobenzofuran core is well-suited for this purpose as it allows for the introduction of various substituents and topographically distinct arrangements (e.g., cis and trans isomers). acs.org

Efficient synthetic protocols have been established to prepare libraries of compounds based on the 2,3-dihydrobenzofuran scaffold. acs.orgnih.govresearchgate.net These methods often utilize readily available starting materials, such as salicylaldehydes and aryl boronic acids, to generate a wide range of derivatives with varied physicochemical properties. acs.orgacs.orgnih.gov This approach enables the systematic exploration of chemical space around the dihydrobenzofuran core, facilitating the discovery of new lead compounds for therapeutic development. acs.org

Table 1: Synthetic Strategies for Dihydrobenzofuran Library Generation

| Catalytic System | Reaction Type | Outcome | Reference |

| Rhodium (Rh) | Intramolecular C-H Insertion | Enantio- and diastereo-selective synthesis of cis-2,3-dihydrobenzofurans | acs.orgacs.org |

| Palladium (Pd) | Heck Cross Coupling | Synthesis of asymmetric 2,3-dihydrobenzofuran-3-ylacetic acids | rsc.org |

| Copper (Cu) | [3+2] Cycloaddition | Enantioselective synthesis of a range of 2,3-dihydrobenzofurans | nih.gov |

| Gold (Au) | [2+3] Cycloaddition | Synthesis of 2,3-disubstituted dihydrobenzofuran scaffolds | rsc.org |

Potential Applications of Dihydrobenzofuran Scaffolds beyond Synthetic Intermediates

While serving as a crucial synthetic intermediate, the 2,3-dihydrobenzofuran scaffold is itself a core component of numerous compounds with significant biological activities. nih.govnih.gov Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological properties, making them promising candidates for drug development. nih.govnih.gov

Research has shown that compounds containing the dihydrobenzofuran motif exhibit potent anti-inflammatory, anticancer, antimicrobial, antiviral, and antioxidant activities. nih.govnih.govrsc.org For example, certain fluorinated dihydrobenzofuran derivatives have been investigated for their dual anti-inflammatory and anticancer effects, with potential applications in treating cancers associated with chronic inflammation, such as colorectal cancer. nih.gov The unique structural and electronic features of the dihydrobenzofuran core make it an ideal candidate for the design of novel therapeutic agents targeting a wide range of diseases. nih.govnih.gov

Table 2: Reported Biological Activities of Dihydrobenzofuran Derivatives

| Biological Activity | Therapeutic Area | Example Application | Reference |

| Anti-inflammatory | Inflammation, Cancer | Inhibition of inflammatory mediators like IL-6 and PGE₂ | nih.gov |

| Anticancer | Oncology | Inhibition of cancer cell proliferation and induction of apoptosis | nih.govrsc.org |

| Antimicrobial | Infectious Diseases | Activity against various bacteria and fungi | nih.govrsc.org |

| Antiviral | Infectious Diseases | Potential activity against viruses such as HIV | nih.gov |

| Antioxidant | Cardiovascular & Neurodegenerative Disease | Scavenging of free radicals | rsc.org |

Future Perspectives and Emerging Research Directions for 5 Chloro 6 Nitro 1,3 Dihydro 2 Benzofuran Chemistry

Development of More Sustainable and Greener Synthetic Methodologies

The principles of green chemistry are increasingly influencing the synthesis of complex organic molecules, including benzofuran (B130515) derivatives. Future research will prioritize the development of methodologies that reduce waste, minimize energy consumption, and utilize less hazardous materials.

Key areas of development include:

One-Pot Syntheses: Combining multiple reaction steps into a single, continuous process without isolating intermediates can significantly improve efficiency and reduce solvent waste. Methodologies for the one-pot synthesis of 2,3-disubstituted benzofurans from simple starting materials like 2-iodophenols and terminal acetylenes are being refined. nih.gov Such approaches streamline the construction of the benzofuran core, which could be adapted for derivatives like 5-Chloro-6-nitro-1,3-dihydro-2-benzofuran.

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically shorten reaction times, often leading to higher yields and fewer side products compared to conventional heating methods. nih.govnih.gov This technique has been successfully applied to the synthesis of various benzofuran compounds and represents a promising avenue for greener production. nih.govnih.gov

Visible-Light-Mediated Catalysis: Harnessing visible light as an energy source for promoting chemical reactions is a key area of sustainable chemistry. nih.gov Photocatalysis can enable novel transformations under mild conditions, and its application to benzofuran synthesis is an emerging field of interest. nih.gov

Catalyst-Free Approaches: While catalysis is often essential, the development of catalyst-free synthetic routes is highly desirable to avoid contamination of the final product with residual metals and to reduce costs. Catalyst-free methods for synthesizing benzofuran heterocycles have been reported, offering a valuable alternative to traditional metal-catalyzed reactions. nih.gov

| Green Synthetic Strategy | Description | Advantages |

| One-Pot Synthesis | Multiple reaction steps are performed sequentially in a single reactor without isolating intermediates. nih.gov | Increased efficiency, reduced solvent waste, time and resource savings. nih.gov |

| Microwave Irradiation | Uses microwave energy to heat reactions, often accelerating reaction rates. nih.govnih.gov | Shorter reaction times, improved yields, minimization of side products. nih.govnih.gov |

| Visible-Light Catalysis | Employs visible light to drive chemical reactions, often using a photocatalyst. nih.gov | Energy-efficient, enables unique reactivity, operates under mild conditions. nih.gov |

| Catalyst-Free Synthesis | Reactions proceed without the need for a metal or organic catalyst. nih.gov | Avoids catalyst-related costs and product contamination. nih.gov |

Application of Machine Learning and Artificial Intelligence in Reaction Prediction and Optimization

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize organic synthesis. For complex molecules like 5-Chloro-6-nitro-1,3-dihydro-2-benzofuran, these computational tools can accelerate the discovery and optimization of synthetic pathways.

Future applications in this domain include:

Reaction Outcome Prediction: AI models, particularly deep learning algorithms, can be trained on vast datasets of known chemical reactions to predict the likely products of a given set of reactants and conditions. researchgate.net This predictive power can save significant experimental time and resources by identifying promising reaction pathways in silico. researchgate.net

Optimization of Reaction Conditions: ML algorithms can efficiently explore the complex, multi-dimensional space of reaction parameters (e.g., temperature, solvent, catalyst, concentration) to identify the optimal conditions for maximizing yield and minimizing byproducts.

Retrosynthetic Planning: AI tools are being developed to propose novel synthetic routes to target molecules. nih.gov By analyzing known reactions, these models can suggest strategic bond disconnections and identify potential starting materials, aiding chemists in designing efficient syntheses. nih.gov

Mechanism Elucidation: Deep reinforcement learning is being explored to predict not just the final product but the entire mechanistic pathway of a reaction, offering deeper chemical insight. mit.edu This could be invaluable for understanding the formation and functionalization of the benzofuran ring system.

Exploration of Novel Catalytic Systems for Efficient Functionalization

The development of novel catalysts is central to modern organic chemistry, enabling the precise and efficient modification of molecular scaffolds. For the benzofuran core, research is focused on creating new catalytic systems for C–H functionalization and other transformations, which avoids the need for pre-functionalized starting materials. hw.ac.uk

Emerging catalytic strategies include:

Transition Metal Catalysis: Metals like palladium, nickel, copper, rhodium, and ruthenium are at the forefront of catalytic innovation. nih.govhw.ac.ukresearchgate.netthieme.de Nickel-catalyzed reactions, for instance, are seen as an affordable and environmentally compatible approach for synthesizing diversely functionalized benzofurans. thieme.de Palladium-catalyzed dehydrogenative oxygenation of C(sp²)–H bonds provides a direct route to the benzofuran ring from ortho-alkenylphenols without the need for external oxidants. researchgate.net

Bimetallic Catalysis: The use of two different metals in a single catalytic system can unlock unique reactivity not achievable with either metal alone. A gold-silver bimetallic system has been reported for the direct synthesis of 3-alkynylbenzofurans from phenols, proceeding through a cascade C–H alkynylation/oxy-alkynylation process. thieme-connect.com

Advanced Catalyst Design: The performance of metal catalysts is heavily dependent on the surrounding ligands. Future work will involve designing more sophisticated ligands that can fine-tune the catalyst's reactivity, selectivity, and stability, leading to more efficient and versatile functionalization methods for substituted benzofurans.

| Catalytic System | Metal(s) | Type of Transformation | Reference |

| Nickel-Catalyzed | Ni | Ring-opening of benzofurans, intramolecular nucleophilic addition. | thieme.deacs.org |

| Palladium-Catalyzed | Pd | Dehydrogenative C-O bond formation, Suzuki cross-coupling. | researchgate.netnih.gov |

| Copper-Catalyzed | Cu | Radical C2-alkylation, ring-opening reactions. | hw.ac.ukacs.org |

| Rhodium-Catalyzed | Rh | Multicomponent synthesis of C4-substituted benzofurans. | nih.gov |

| Gold/Silver Bimetallic | Au/Ag | Tandem C–H alkynylation/oxy-alkynylation of phenols. | nih.govthieme-connect.com |

| Ruthenium-Catalyzed | Ru | Formyl-directed C2-alkylation. | hw.ac.uk |

Interdisciplinary Research Integrating Advanced Spectroscopic and Computational Techniques

The synergy between advanced experimental techniques and high-level computational methods provides unprecedented insight into the structure, properties, and reactivity of molecules. This interdisciplinary approach is crucial for understanding the nuanced chemistry of substituted benzofurans.

Key areas for integration are:

Structural Elucidation: While standard techniques like NMR and IR spectroscopy are routine, advanced methods such as X-ray crystallography are vital for unambiguously determining the three-dimensional structure of complex molecules. doi.org For related nitro-substituted benzoxazoles, X-ray analysis has been used to define the precise molecular geometry. doi.org

Computational Chemistry: Quantum mechanical methods, particularly Density Functional Theory (DFT), are powerful tools for investigating molecular properties and reaction mechanisms. nih.gov DFT calculations can be used to study the rotational barriers of substituents (like the nitro group), understand the course of nucleophilic substitution reactions, and rationalize observed reactivity, as demonstrated in studies of 4,6-dichloro-5-nitrobenzofuroxan. nih.gov

Conformational Analysis: Computational methods can be used to calculate the minimum energy conformations of a molecule, providing insight into its preferred shape in solution. doi.org This is critical for understanding how the molecule interacts with other chemical species.

Molecular Docking: In fields like medicinal chemistry, computational docking simulations are used to predict how a molecule might bind to a biological target. nih.gov This integration of computational and biological studies helps in the rational design of new functional molecules.

By combining these advanced analytical and computational approaches, researchers can build a comprehensive understanding of the structure-property-reactivity relationships governing the chemistry of 5-Chloro-6-nitro-1,3-dihydro-2-benzofuran, paving the way for its targeted application in future technologies.

Q & A

Q. Purity Optimization :

- Use column chromatography (silica gel, hexane/ethyl acetate gradient) to separate regioisomers.

- Monitor reaction progress via TLC and confirm purity with HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced: How can X-ray crystallography resolve structural ambiguities in nitro-substituted dihydrobenzofurans?

Methodological Answer:

Single-crystal X-ray diffraction is critical for unambiguous structural assignment. Key steps include:

- Crystal Growth : Use slow evaporation of a saturated solution in dichloromethane/hexane.

- Data Collection : Measure at low temperature (e.g., 100 K) to reduce thermal motion artifacts.

- Refinement : Analyze bond angles (e.g., C-Cl and C-NO₂) and torsion angles to confirm the planar nitro group and dihydrofuran ring puckering.